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Compound of Interest

Compound Name: (R)-(+)-1,2-Epoxyheptane

Cat. No.: B017894 Get Quote

In the landscape of pharmaceutical and agrochemical development, the precise three-

dimensional arrangement of atoms within a molecule—its stereochemistry—is paramount.

Often, only one enantiomer of a chiral molecule elicits the desired biological activity, while the

other may be inactive or even harmful. This reality drives the demand for robust methods in

asymmetric synthesis, where chiral epoxides stand out as exceptionally versatile and valuable

building blocks. Their strained three-membered ring is primed for stereospecific ring-opening

reactions, allowing for the controlled introduction of two adjacent stereocenters.

This guide provides a detailed comparison of (R)-(+)-1,2-Epoxyheptane, a key aliphatic chiral

epoxide, with other structurally diverse epoxides. We will delve into their synthesis,

comparative reactivity, and practical applications, supported by experimental data and detailed

protocols to inform researchers, scientists, and drug development professionals in their

synthetic endeavors.

(R)-(+)-1,2-Epoxyheptane: A Profile of a Key Chiral
Synthon
(R)-(+)-1,2-Epoxyheptane (also known as (R)-2-pentyloxirane) is a chiral terminal epoxide

featuring a five-carbon alkyl chain.[1][2] This non-polar side chain influences its solubility and

steric profile, making it a valuable intermediate for constructing hydrophobic molecular

segments.
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Property Value

CAS Number 110549-07-0

Molecular Formula C₇H₁₄O

Molecular Weight 114.19 g/mol [1]

Appearance Colorless Liquid

Boiling Point ~144 °C

Density ~0.83 g/mL

Optical Activity [α]²⁰/D +10° to +12°, neat

Note: Exact values for boiling point, density, and optical activity may vary slightly between

suppliers.

Synthesis of (R)-(+)-1,2-Epoxyheptane
The primary route to enantiomerically enriched (R)-(+)-1,2-Epoxyheptane is through the

asymmetric epoxidation of the corresponding prochiral alkene, 1-heptene. The Jacobsen-

Katsuki epoxidation is particularly well-suited for this transformation as it is highly effective for

unfunctionalized alkenes.[3][4]

The reaction utilizes a chiral manganese-salen complex as the catalyst, which facilitates the

transfer of an oxygen atom from a terminal oxidant (like sodium hypochlorite) to the alkene in

an enantioselective manner.[5] The choice of the (R,R)- or (S,S)-salen ligand dictates which

enantiomer of the epoxide is formed.
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Caption: General workflow for the synthesis of (R)-(+)-1,2-Epoxyheptane via Jacobsen-

Katsuki Epoxidation.

Comparative Analysis with Other Chiral Epoxides
To fully appreciate the utility of (R)-(+)-1,2-Epoxyheptane, it is essential to compare it with

other commonly used chiral epoxides. We will consider (R)-(+)-Propylene Oxide and (S)-

Styrene Oxide, which represent epoxides with smaller alkyl and aromatic substituents,

respectively.
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Epoxide
(R)-(+)-1,2-
Epoxyheptane

(R)-(+)-Propylene
Oxide

(S)-Styrene Oxide

Structure

CAS Number 110549-07-0 15448-47-2[6] 20780-54-5[7]

MW ( g/mol ) 114.19[1] 58.08[6] 120.15[8]

Boiling Point (°C) ~144 33-34[6] 192-194[9]

Key Feature
Long, non-polar alkyl

chain

Small, sterically

unhindered

Phenyl group,

benzylic carbon

Reactivity and Regioselectivity in Ring-Opening
Reactions
The ring-opening of epoxides is the cornerstone of their synthetic utility.[10] The regioselectivity

of this reaction—which of the two epoxide carbons the nucleophile attacks—is highly

dependent on both the reaction conditions (acidic vs. basic) and the epoxide's substituents.[11]

[12]

Under Basic/Nucleophilic Conditions (Sₙ2-type mechanism): Under basic or neutral conditions,

the ring-opening follows a classic Sₙ2 pathway. The nucleophile attacks the less sterically

hindered carbon atom.[10]

(R)-(+)-1,2-Epoxyheptane & (R)-(+)-Propylene Oxide: For these terminal aliphatic epoxides,

the attack occurs almost exclusively at the terminal (C1) position, which is sterically more

accessible than the secondary (C2) carbon.

(S)-Styrene Oxide: The situation is more complex. While the terminal carbon (C1) is less

hindered, the benzylic carbon (C2) is electronically activated. The outcome can be a mixture

of products, though attack at the terminal carbon often predominates with "hard"

nucleophiles.

Under Acidic Conditions (Sₙ1/Sₙ2-like mechanism): In the presence of acid, the epoxide

oxygen is first protonated, making the epoxide a much better electrophile. The subsequent

nucleophilic attack occurs at the carbon atom best able to stabilize a positive charge.[11]
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(R)-(+)-1,2-Epoxyheptane & (R)-(+)-Propylene Oxide: The secondary carbon (C2) can

stabilize a partial positive charge better than the primary carbon (C1). Therefore, nucleophilic

attack predominantly occurs at the C2 position.

(S)-Styrene Oxide: The benzylic carbon (C2) can readily stabilize a carbocation due to

resonance with the phenyl ring. Consequently, nucleophilic attack occurs almost exclusively

at the benzylic position.[9]
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Caption: Comparison of regioselectivity in ring-opening reactions for different epoxides.

Experimental Protocols
The following protocols are provided as representative examples. Researchers should always

first consult safety data sheets and perform appropriate risk assessments.

Protocol 1: Synthesis of (R)-(+)-1,2-Epoxyheptane via
Jacobsen-Katsuki Epoxidation
This protocol is adapted from established procedures for the asymmetric epoxidation of

unfunctionalized olefins.[4][13]

Materials:
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(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III)

chloride [(R,R)-Jacobsen's catalyst]

1-Heptene

Dichloromethane (DCM), anhydrous

Buffered commercial bleach (e.g., Clorox®, ~8.25% NaOCl), cooled to 0 °C

4-Phenylpyridine N-oxide (optional co-catalyst)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-

heptene (1.0 eq) in DCM (approx. 0.5 M solution).

Catalyst Addition: Add (R,R)-Jacobsen's catalyst (0.02-0.05 eq) and, if used, 4-

phenylpyridine N-oxide (0.2 eq) to the solution. Stir until the catalyst dissolves.

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

Oxidant Addition: Add the cold buffered bleach solution (1.5-2.0 eq) dropwise over 1-2 hours

while stirring vigorously. Vigorous stirring is crucial to ensure proper mixing of the biphasic

system.

Causality: Slow addition of the oxidant maintains a low concentration of the active

Mn(V)=O species, minimizing catalyst degradation and side reactions.

Reaction Monitoring: Monitor the reaction progress by TLC or GC analysis. The reaction is

typically complete within 2-4 hours after the bleach addition is finished.

Workup:

Separate the organic layer. Extract the aqueous layer twice with DCM.

Combine the organic layers and wash with saturated aqueous NaCl (brine).
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purification: Purify the crude product by vacuum distillation or silica gel chromatography to

yield pure (R)-(+)-1,2-Epoxyheptane.

Self-Validation: The enantiomeric excess (e.e.) of the product should be determined using

chiral GC or HPLC and compared to literature values (typically >90% e.e.). The optical

rotation should be measured and confirmed to be positive.

Protocol 2: Azide Ring-Opening of (R)-(+)-1,2-
Epoxyheptane
This protocol demonstrates a typical Sₙ2 ring-opening reaction to produce a chiral azido

alcohol, a valuable synthetic intermediate.

Materials:

(R)-(+)-1,2-Epoxyheptane

Sodium azide (NaN₃)

Ammonium chloride (NH₄Cl)

Methanol/Water solvent mixture (e.g., 4:1)

Diethyl ether or Ethyl acetate

Procedure:

Reaction Setup: In a round-bottom flask, dissolve (R)-(+)-1,2-Epoxyheptane (1.0 eq) in the

methanol/water solvent mixture.

Reagent Addition: Add sodium azide (1.5 eq) and ammonium chloride (1.2 eq).

Causality: Ammonium chloride acts as a mild proton source to facilitate the reaction

without causing significant acid-catalyzed rearrangement or C2-attack.
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Heating: Heat the reaction mixture to reflux (approx. 60-70 °C) and stir.

Reaction Monitoring: Monitor the disappearance of the starting epoxide by TLC or GC. The

reaction is typically complete in 6-12 hours.

Workup:

Cool the reaction mixture to room temperature and add water.

Extract the product with diethyl ether or ethyl acetate (3 times).

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

Filter and concentrate under reduced pressure.

Purification: The resulting crude (S)-1-azidoheptan-2-ol can be purified by silica gel

chromatography.

Self-Validation: The product's structure can be confirmed by ¹H NMR, ¹³C NMR, and IR

spectroscopy (a strong azide stretch appears around 2100 cm⁻¹). The stereochemistry is

confirmed by the Sₙ2 mechanism, which results in inversion of configuration at the C1

center.

Conclusion
(R)-(+)-1,2-Epoxyheptane serves as a powerful chiral building block, particularly for

introducing lipophilic side chains in asymmetric synthesis. Its reactivity, governed by classic Sₙ1

and Sₙ2 principles, is predictable and robust. When compared to other epoxides like propylene

oxide and styrene oxide, the influence of the substituent—alkyl versus aromatic—becomes

clear, dictating the regiochemical outcome of ring-opening reactions. For the synthetic chemist,

understanding these nuances is critical for strategic planning. The choice of epoxide is not

arbitrary; it is a design element that directly impacts the pathway to the target molecule. By

leveraging the distinct properties of (R)-(+)-1,2-Epoxyheptane and its counterparts,

researchers can more effectively navigate the complexities of synthesizing enantiomerically

pure molecules for a wide range of applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b017894#comparing-r-1-2-epoxyheptane-with-other-
chiral-epoxides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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